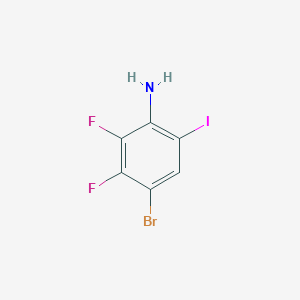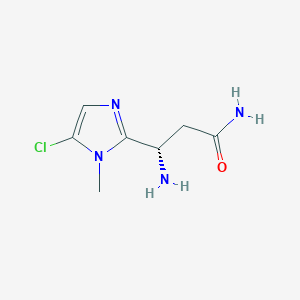
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a compound that features an amino group, a chlorinated imidazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated imidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring or the propanamide moiety.
Reduction: Reduced derivatives of the imidazole ring or the propanamide moiety.
Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group and propanamide moiety.
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol: Another similar compound with an ethanol group instead of the propanamide moiety.
Uniqueness
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m0/s1 |
InChI Key |
ZOICJCAMEYALLQ-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C(=CN=C1[C@H](CC(=O)N)N)Cl |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
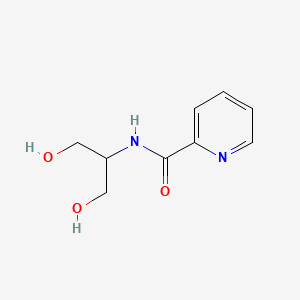
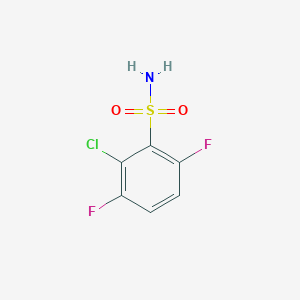

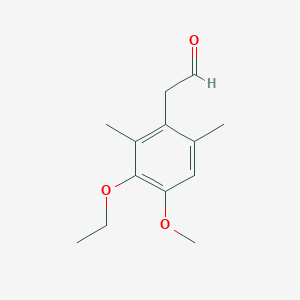

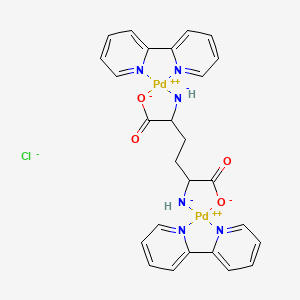
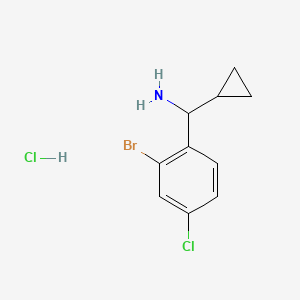
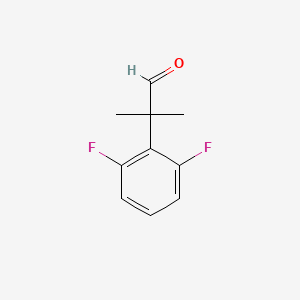
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
